Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1015609-99-0
VCID: VC3756979
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-2-3-11-8(5)12-4-6(7)10/h2-4H,1H3,(H,11,12)
SMILES: COC(=O)C1=C2C=CNC2=NC=C1Cl
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

CAS No.: 1015609-99-0

Cat. No.: VC3756979

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate - 1015609-99-0

Specification

CAS No. 1015609-99-0
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-2-3-11-8(5)12-4-6(7)10/h2-4H,1H3,(H,11,12)
Standard InChI Key FTEPMPLHLRLOQI-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C=CNC2=NC=C1Cl
Canonical SMILES COC(=O)C1=C2C=CNC2=NC=C1Cl

Introduction

Chemical Identity and Structure

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate belongs to the class of azaindole derivatives, specifically the 7-azaindole family. The compound features a bicyclic structure with a pyrrole ring fused to a pyridine ring, along with chloro and methyl carboxylate functional groups at specific positions.

Chemical Identifiers

The following table presents the key chemical identifiers for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate:

ParameterValue
CAS Number1015609-99-0
Molecular FormulaC₉H₇ClN₂O₂
Molecular Weight210.62 g/mol
SMILES CodeCOC(=O)C1=C2C=CNC2=NC=C1Cl
MDL NumberMFCD09965879

The compound is also known by several alternative names including 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-chloro-, methyl ester and 5-Chloro-7-azaindole-4-carboxylic acid methyl ester .

Structural Features

The structure of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate consists of a bicyclic core with strategically positioned functional groups:

  • A pyrrole ring fused with a pyridine ring forming the 7-azaindole core

  • A chloro substituent at position 5

  • A methyl carboxylate group at position 4

  • A secondary amine (NH) in the pyrrole ring at position 1

This structural arrangement contributes to the compound's chemical reactivity and potential applications in various chemical and pharmaceutical contexts .

Physical and Chemical Properties

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate exhibits specific physical and chemical properties that are important for its handling, storage, and application in research settings.

Physical State and Appearance

The compound exists as a solid at standard temperature and pressure . While detailed information on its appearance is limited in the available literature, similar heterocyclic compounds typically present as crystalline powders with colors ranging from white to off-white.

ParameterClassification
GHS PictogramIrritant
Signal WordWarning
Hazard StatementH302: Harmful if swallowed
Hazard CategoryAcute toxicity, oral (Category 4)

These classifications indicate that while the compound poses some health hazards, they are relatively moderate compared to more hazardous chemicals .

Precautionary Measures

When handling Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, the following precautionary measures are recommended:

Precautionary StatementCodeDescription
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Additional general safety practices for laboratory chemicals should be observed, including working in well-ventilated areas, avoiding inhalation of dust or vapors, and preventing contact with skin and eyes .

Applications and Research Significance

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate serves as an important building block in various research and development contexts.

Chemical Synthesis Applications

The compound is primarily used as a building block in the synthesis of more complex molecules. Its structural features, particularly the reactive functional groups, make it valuable for:

  • Constructing complex heterocyclic systems

  • Developing pharmaceutically relevant compounds

  • Creating libraries of compounds for drug discovery programs

  • Serving as an intermediate in multi-step synthetic pathways

Material Science Applications

Heterocyclic compounds similar to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate have found applications in material science, particularly in the development of:

  • Fluorescent probes and sensors

  • Photoactive materials

  • Specialty polymers

  • Electronic materials

Synthesis and Related Compounds

Understanding the synthetic routes to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its relationship to similar compounds provides valuable context for researchers.

Related Compounds

Several structurally related compounds have been identified, including:

CompoundCAS NumberStructural Relationship
5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde1015610-39-5Aldehyde analog instead of methyl ester
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate885500-55-0Positional isomer with ethyl ester
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde954112-61-9Positional isomer of the aldehyde analog

These related compounds offer complementary reactivity profiles and may be useful alternatives or precursors in various synthetic schemes .

SupplierProduct Details
Matrix ScientificVarious package sizes
AmbeedHigh purity options (≥95%)
Aladdin ScientificAvailable in 1 gram quantity
VWRProduct code: 026269-100MG

These suppliers provide the compound with varying specifications regarding purity and quantity, allowing researchers to select the most appropriate option for their specific needs .

Analytical Characterization

Proper characterization of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is essential for confirming its identity and purity in research settings.

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